2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile
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Overview
Description
2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.27. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Studies
Quantum chemical calculations on compounds similar to 2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, including 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones, have been conducted. These studies help in understanding the energetic favorability of various forms in tautomeric interconversions, both in gas phase and in solutions like ethanol, acetonitrile, and DMSO (Mamarakhmonov et al., 2014).
Cyclization Reactions
Cyclization reactions are a key area of research involving compounds like this compound. One study explored the cyclization of 2-hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, leading to various derivatives, demonstrating the compound's versatility in synthesizing diverse structures (Hamed, Bader, & El‐Ashry, 2001).
Antimicrobial Applications
Research on derivatives of thieno[2,3-d]pyrimidin-4-ones, closely related to this compound, has shown significant antibacterial and antimycobacterial activities. These compounds, with specific structural modifications, exhibit potent antimicrobial properties against various microbial strains (Chambhare et al., 2003).
Thioxopyrimidine in Heterocyclic Synthesis
The use of thioxopyrimidines in heterocyclic synthesis, including derivatives of thieno[2,3-d]pyrimidin-4-ones, has been studied for their potential in creating dyes and pharmaceuticals. These studies highlight the compound's utility in synthesizing novel chromophores and biologically active molecules (Ho & Yao, 2013).
Synthesis and Antimicrobial Study
Various derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested for antimicrobial and anti-inflammatory activities. These compounds demonstrate remarkable activity against fungi, bacteria, and inflammation, showcasing the compound's potential in medicinal chemistry (Tolba et al., 2018).
Novel Tandem Transformations
Studies on novel transformations of amino and carbonyl/nitrile groups in compounds similar to this compound have been conducted. These transformations are crucial for synthesizing new thieno[2,3-d]pyrimidine derivatives, expanding the scope of chemical synthesis (Pokhodylo et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile” are currently unknown
Mode of Action
Based on its structural similarity to other thienopyrimidinone derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites or allosteric modulation .
Biochemical Pathways
Thienopyrimidinone derivatives have been shown to exhibit antimicrobial activity, suggesting they may interfere with bacterial metabolic pathways
Result of Action
It’s possible that the compound could have antimicrobial effects, as suggested by studies on similar thienopyrimidinone derivatives .
Properties
IUPAC Name |
2-(5-cyclopropyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-3-8-13-10(15)9-7(6-1-2-6)5-16-11(9)14-8/h5-6H,1-3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKHBTPLVBHUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC3=C2C(=O)NC(=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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